Sinigrin
Overview
Description
Mechanism of Action
Target of Action
Sinigrin potassium, a natural aliphatic glucosinolate, is found in plants of the Brassicaceae family . The primary targets of this compound are cells affected by various conditions such as cancer, bacterial and fungal infections, inflammation, and wounds . It also targets the enzyme myrosinase, which plays a crucial role in its mode of action .
Mode of Action
The mode of action of this compound involves the enzymatic breakdown of glucosinolates by myrosinase into isothiocyanates, cyanides, and thiocyanates . These bioactive compounds are responsible for the pharmacological effects of this compound . For instance, when this compound is hydrolyzed by myrosinase, it exhibits anti-proliferative activity .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to modulate the MAPK pathway, which plays a key role in cellular functions such as growth, differentiation, and stress response . This compound also enhances the cAMP levels induced by β-agonists by inhibiting PDE4 . This increase in cAMP levels stimulates the activity of the downstream effector protein kinase A, leading to the relaxation of airway smooth muscle .
Result of Action
This compound has been found to exhibit a range of therapeutic activities. Studies have revealed its anti-cancer, antibacterial, antifungal, antioxidant, anti-inflammatory, wound healing properties, and biofumigation . For instance, this compound significantly inhibited the proliferation of liver tumor cells . In a study on a DSS-induced colitis model in mice, this compound treatment significantly mitigated the DSS-induced body weight loss, attenuated the colon length shrinkage, and improved the disease index score .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of the enzyme myrosinase in the plant cells is crucial for the breakdown of this compound into its bioactive compounds . The levels and classes of glucosinolates present can also affect the biological actions of this compound
Biochemical Analysis
Biochemical Properties
Sinigrin potassium plays a significant role in biochemical reactions. It interacts with the enzyme myrosinase, which degrades this compound to a mustard oil (allyl isothiocyanate), responsible for the pungent taste of mustard and horseradish . This interaction between this compound potassium and myrosinase is crucial for the plant’s defense mechanisms .
Cellular Effects
This compound potassium has been found to have various effects on cellular processes. Studies have revealed its anti-cancer, antibacterial, antifungal, antioxidant, anti-inflammatory, wound healing properties, and biofumigation . For instance, this compound potassium has been shown to induce apoptosis in liver cancer cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound potassium involves its interaction with myrosinase. When this compound potassium is hydrolyzed by myrosinase, it exhibits anti-proliferative activity . This process leads to the formation of isothiocyanates, which contribute to its anti-tumor effects and other biological actions .
Temporal Effects in Laboratory Settings
The effects of this compound potassium change over time in laboratory settings. For example, when this compound potassium was hydrolyzed by myrosinase, it exhibited anti-proliferative activity . The information on this compound potassium’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited.
Dosage Effects in Animal Models
In animal models, the effects of this compound potassium vary with different dosages. For example, in a study on diabetic animals, this compound potassium was administered at 25- and 50-mg/kg doses via oral route, which significantly mitigated the diabetes-induced body weight loss and attenuated the colon length shrinkage .
Metabolic Pathways
This compound potassium is involved in the glucosinolate metabolic pathway. It is biosynthesized from the amino acid methionine in a multi-step pathway . The metabolic activation of this compound potassium leads to the formation of isothiocyanates .
Transport and Distribution
It is known that this compound potassium is present in the seeds of black mustard (Brassica nigra) and in vegetables such as broccoli and brussels sprouts .
Subcellular Localization
One study has shown that this compound was localized to protein bodies in aleurone-like cells
Preparation Methods
Synthetic Routes and Reaction Conditions
Sinigrin can be synthesized through a multi-step biosynthetic pathway from the amino acid methionine . The process involves several enzymatic reactions, including the formation of the glucosinolate core structure and the addition of the allyl group.
Industrial Production Methods
Industrial production of this compound typically involves the extraction from plant sources, particularly from the seeds of black mustard. The extraction process includes crushing the seeds, followed by solvent extraction and purification to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Sinigrin undergoes several types of chemical reactions, including:
Hydrolysis: The enzyme myrosinase hydrolyzes this compound to produce allyl isothiocyanate.
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound.
Common Reagents and Conditions
Hydrolysis: Myrosinase enzyme under aqueous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
Allyl isothiocyanate: Formed from the hydrolysis of this compound by myrosinase.
Various oxidation products: Formed through oxidation reactions.
Scientific Research Applications
Sinigrin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various bioactive compounds.
Biology: Studied for its role in plant defense mechanisms against herbivores and pathogens.
Medicine: Investigated for its potential anticancer, antibacterial, antifungal, antioxidant, anti-inflammatory, and wound healing properties
Industry: Utilized in the production of biofumigants and natural pesticides.
Comparison with Similar Compounds
Sinigrin is part of the glucosinolate family, which includes several similar compounds:
Sinalbin: Found in white mustard (Sinapis alba), less pungent than this compound.
Glucoraphanin: Found in broccoli and other cruciferous vegetables, precursor to sulforaphane.
Gluconasturtiin: Found in watercress, has similar bioactive properties.
Uniqueness of this compound
This compound is unique due to its high concentration in black mustard seeds and its potent bioactive properties, particularly its ability to produce allyl isothiocyanate, which has strong anticancer and antimicrobial effects .
Properties
IUPAC Name |
potassium;[1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO9S2.K/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10;/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFAFSGJTMHRRY-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16KNO9S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3952-98-5 | |
Record name | Potassium 1-(β-D-glucopyranosylthio)but-3-enylideneaminooxysulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.406 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights about the stability of sinigrin potassium can be derived from its crystal structure?
A1: The research paper highlights an interesting observation about the crystal structure of this compound potassium (potassium myronate) and its potential stability under X-ray irradiation []. The study found that the c axis of the unit cell increased during X-ray exposure. Additionally, significant thermal motions were observed in the vinyl group of the this compound anion. Researchers propose that these observations could be linked to a potential photopolymerization reaction between adjacent vinyl groups due to their close proximity within the crystal lattice []. This suggests that this compound potassium might be susceptible to structural changes under certain conditions, specifically involving light exposure. Further research is needed to fully understand the implications of these structural changes on the compound's stability and potential applications.
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